Cas no 82978-02-7 (2-Butanol, 3-nitro-, (R*,S*)-)

2-Butanol, 3-nitro-, (R*,S*)- structure
2-Butanol, 3-nitro-, (R*,S*)- structure
Product name:2-Butanol, 3-nitro-, (R*,S*)-
CAS No:82978-02-7
MF:C4H9NO3
MW:119.119
CID:2706359
PubChem ID:158291

2-Butanol, 3-nitro-, (R*,S*)- Chemical and Physical Properties

Names and Identifiers

    • DTXSID40232101
    • 82978-02-7
    • 2-Butanol, 3-nitro-, (R*,S*)-
    • DTXCID00154592
    • (A+/-)-erythro-3-nitro-butan-2-ol
    • Inchi: InChI=1S/C4H9NO3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3/t3-,4+/m0/s1
    • InChI Key: OJVOGABFNZDOOZ-IUYQGCFVSA-N

Computed Properties

  • Exact Mass: 119.058243149Da
  • Monoisotopic Mass: 119.058243149Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 87.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.1Ų
  • XLogP3: 0.2

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